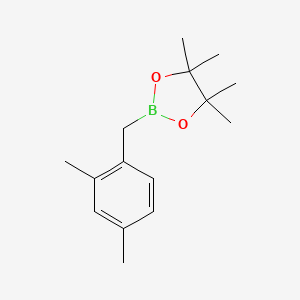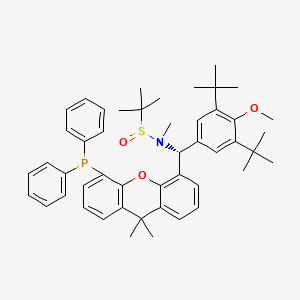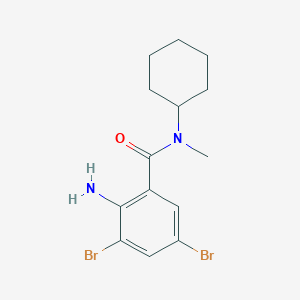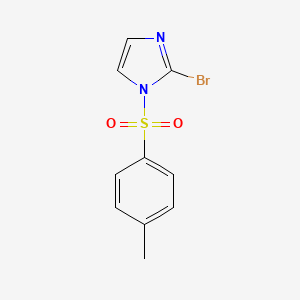
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for the selective introduction of the difluoromethyl group at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves the use of metal-catalyzed cross-coupling reactions or Minisci-type radical chemistry. These methods are advantageous due to their high efficiency and selectivity, allowing for the large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 1-(Chloromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 1-(Bromomethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Uniqueness
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C7H5F2NO2 |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-2-oxopyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-4,7H |
Clave InChI |
QGGLVFAONOMQKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C=C1C=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)

![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)



![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)






